molecular formula C10H13N5O B13123659 4-Ethoxy-6-(pyridin-2-yl)-1,6-dihydro-1,3,5-triazin-2-amine

4-Ethoxy-6-(pyridin-2-yl)-1,6-dihydro-1,3,5-triazin-2-amine

Cat. No.: B13123659
M. Wt: 219.24 g/mol
InChI Key: UYZQTPQIPLFFOL-UHFFFAOYSA-N
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Description

4-Ethoxy-6-(pyridin-2-yl)-1,6-dihydro-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with ethoxy and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-(pyridin-2-yl)-1,6-dihydro-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxyamine with a pyridine-substituted nitrile in the presence of a base, leading to the formation of the triazine ring. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-(pyridin-2-yl)-1,6-dihydro-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

4-Ethoxy-6-(pyridin-2-yl)-1,6-dihydro-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-(pyridin-2-yl)-1,6-dihydro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(pyridin-4-yl)-1,3,5-triazine: A related compound with three pyridinyl groups, used in the synthesis of MOFs and as a ligand in coordination chemistry.

    2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Another similar compound with applications in catalysis and materials science.

Uniqueness

4-Ethoxy-6-(pyridin-2-yl)-1,6-dihydro-1,3,5-triazin-2-amine is unique due to the presence of both ethoxy and pyridinyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications, distinguishing it from other triazine derivatives.

Properties

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

IUPAC Name

6-ethoxy-4-pyridin-2-yl-1,4-dihydro-1,3,5-triazin-2-amine

InChI

InChI=1S/C10H13N5O/c1-2-16-10-14-8(13-9(11)15-10)7-5-3-4-6-12-7/h3-6,8H,2H2,1H3,(H3,11,13,14,15)

InChI Key

UYZQTPQIPLFFOL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(N=C(N1)N)C2=CC=CC=N2

Origin of Product

United States

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